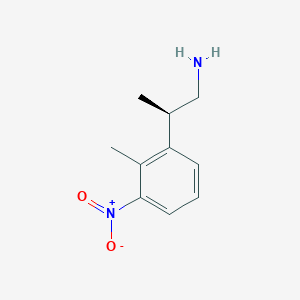
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to and activate dopamine receptors in the brain, leading to increased dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement control.
Biochemical and physiological effects:
Studies have shown that (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can increase dopamine signaling in the brain, leading to various biochemical and physiological effects. These effects include increased locomotor activity, improved memory and learning, and reduced anxiety and depression-like behavior. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has also been shown to increase the release of certain neurotransmitters such as acetylcholine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine in lab experiments is its high selectivity for dopamine receptors, which allows for more specific and targeted studies. However, one limitation is that (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research involving (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. One direction is to further investigate its potential as a drug candidate for neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a tool for studying dopamine receptor signaling in the brain. Additionally, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine could be used as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitrobenzaldehyde with propan-1-amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been used as a tool to study the role of dopamine receptors in the brain. In materials science, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been explored for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
(2R)-2-(2-methyl-3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYMGFSFPRTIV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)

![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)


![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)
![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)
![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)